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Compound of Interest

Compound Name: Oleyl erucate

CAS No.: 17673-56-2

Cat. No.: B097123

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oleyl erucate is a wax ester, an ester of oleyl alcohol and erucic acid, with the chemical

formula C₄₀H₇₆O₂. It is a valuable ingredient in the cosmetic and pharmaceutical industries,

prized for its emollient and lubricant properties. Structurally, it is a long-chain unsaturated ester,

which can present challenges for unambiguous characterization. Nuclear Magnetic Resonance

(NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed

structural information, enabling researchers to elucidate the composition and purity of

compounds like oleyl erucate.[1] This document provides detailed application notes and

protocols for the ¹H and ¹³C NMR spectroscopic analysis and assignment of oleyl erucate.

Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of a publicly available, fully assigned experimental spectrum of oleyl erucate,

the following tables present predicted chemical shifts. These predictions are based on the

known spectral data of its constituent molecules, oleyl alcohol and erucic acid, as well as

established chemical shift ranges for long-chain wax esters.
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Predicted ¹H NMR Assignments for Oleyl Erucate (in
CDCl₃)

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-9', H-10' 5.30 - 5.40 m 2H

H-13, H-14 5.30 - 5.40 m 2H

H-1'' 4.00 - 4.20 t 2H

H-2 2.20 - 2.30 t 2H

H-8', H-11' 1.95 - 2.05 m 4H

H-12, H-15 1.95 - 2.05 m 4H

H-3 1.55 - 1.70 p 2H

H-2'' 1.55 - 1.70 p 2H

-(CH₂)n- 1.20 - 1.40 m 52H

H-18' 0.85 - 0.95 t 3H

H-22 0.85 - 0.95 t 3H

m = multiplet, t = triplet, p = pentet

Predicted ¹³C NMR Assignments for Oleyl Erucate (in
CDCl₃)
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Carbons Predicted Chemical Shift (ppm)

C-1 (C=O) ~173.9

C-9', C-10' ~129.8

C-13, C-14 ~129.8

C-1'' ~64.5

C-2 ~34.4

C-8', C-11' ~27.2

C-12, C-15 ~27.2

C-3 ~25.0

C-2'' ~25.9

-(CH₂)n- ~29.1 - 29.8

C-7', C-12' ~29.1 - 29.8

C-11, C-16 ~29.1 - 29.8

C-18' ~14.1

C-22 ~14.1

Experimental Protocols
Accurate and reproducible NMR data are contingent upon standardized experimental

procedures. The following protocols are recommended for the analysis of wax esters like oleyl
erucate.[1]

Sample Preparation
Dissolution: Dissolve 5-25 mg of the oleyl erucate sample in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg may be

necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.[1]
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for

most wax esters.[1]

Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal

standard with a distinct signal that does not overlap with the analyte signals.

Tetramethylsilane (TMS) is commonly used for referencing ¹H and ¹³C spectra to 0 ppm.

¹H NMR Spectroscopy - Acquisition Parameters
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically sufficient.[1]

Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, a

relaxation delay of at least 5 times the longest T₁ relaxation time should be used. A typical

value for wax esters is 5-10 seconds.[1]

Number of Scans (ns): For most samples, 16 to 64 scans are adequate to achieve a good

signal-to-noise ratio.[1]

Spectral Width (sw): A spectral width of 10-15 ppm is generally sufficient to cover all proton

signals.[1]

¹³C NMR Spectroscopy - Acquisition Parameters
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise

ratio.[1]

Relaxation Delay (d1): Due to the longer T₁ relaxation times of carbon nuclei, a longer

relaxation delay (e.g., 2-5 seconds) is often required for quantitative analysis.[1]

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically

needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C

isotope.[1]

Spectral Width (sw): A spectral width of 200-250 ppm is necessary to encompass all carbon

signals, including the carbonyl region.[1]
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Visualization of Oleyl Erucate Structure and NMR
Assignment Logic
The following diagrams illustrate the chemical structure of oleyl erucate with atom numbering

and the logical workflow for its NMR spectral assignment.
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Fig. 1: Chemical structure of oleyl erucate with atom numbering.
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Fig. 2: Workflow for NMR spectroscopic assignment of oleyl erucate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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